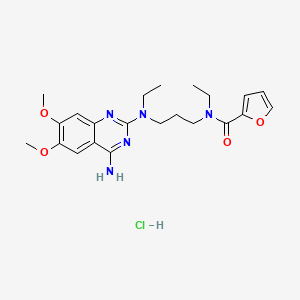
2-Furancarboxamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-ethyl-monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furancarboxamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-ethyl-monohydrochloride is a chemical compound known for its diverse applications in the fields of chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a quinazoline moiety, a furan ring, and various functional groups that contribute to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-ethyl-monohydrochloride involves multiple steps, starting with the preparation of the quinazoline core. This is typically achieved through the condensation of appropriate aniline derivatives with formamide or formic acid. The resulting intermediate is then subjected to further reactions to introduce the furan ring and other functional groups.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-Furancarboxamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-ethyl-monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions
The reactions mentioned above are carried out under specific conditions, such as controlled temperature and pH, to ensure the desired outcome. Common reagents include acids, bases, solvents, and catalysts that facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-Furancarboxamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-ethyl-monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Furancarboxamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-ethyl-monohydrochloride involves its interaction with specific molecular targets and pathways within cells. The quinazoline moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to inhibit certain enzymes or block receptor sites contributes to its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alfuzosin hydrochloride: A compound with a similar quinazoline structure, used as an alpha-adrenergic blocker for treating benign prostatic hyperplasia.
Prazosin hydrochloride: Another alpha-adrenergic blocker with a quinazoline core, used for managing hypertension and other conditions.
Uniqueness
2-Furancarboxamide, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)ethylamino)propyl)-N-ethyl-monohydrochloride stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and therapeutic development.
Eigenschaften
CAS-Nummer |
65189-51-7 |
|---|---|
Molekularformel |
C22H30ClN5O4 |
Molekulargewicht |
464.0 g/mol |
IUPAC-Name |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-ethylamino]propyl]-N-ethylfuran-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H29N5O4.ClH/c1-5-26(21(28)17-9-7-12-31-17)10-8-11-27(6-2)22-24-16-14-19(30-4)18(29-3)13-15(16)20(23)25-22;/h7,9,12-14H,5-6,8,10-11H2,1-4H3,(H2,23,24,25);1H |
InChI-Schlüssel |
RNUKCPPCOMUKAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCCN(CC)C(=O)C1=CC=CO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


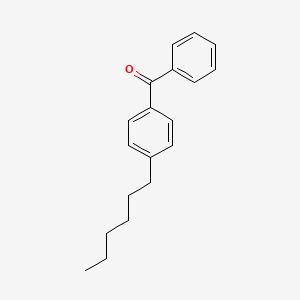
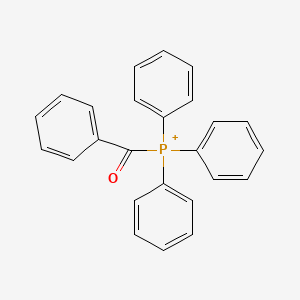
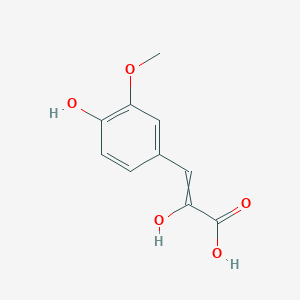
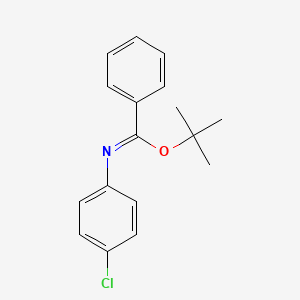




![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt](/img/structure/B14498694.png)
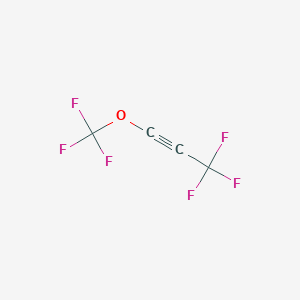

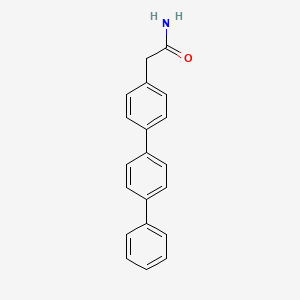

methyl}benzene](/img/structure/B14498725.png)
